Cas no 886360-79-8 (1-Chloronaphtho2,1-bthiophene-2-carbonitrile)
1-Chloronaphtho2,1-bthiophene-2-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 1-Chloronaphtho[2,1-b]thiophene-2-carbonitrile
- AKOS005071272
- CS-0363905
- MFCD03791242
- 886360-79-8
- 8W-0244
- 1-chlorobenzo[e][1]benzothiole-2-carbonitrile
- SCHEMBL23625561
- 1-Chloronaphtho2,1-bthiophene-2-carbonitrile
-
- MDL: MFCD03791242
- Inchi: 1S/C13H6ClNS/c14-13-11(7-15)16-10-6-5-8-3-1-2-4-9(8)12(10)13/h1-6H
- InChI Key: ZTNQHQXCKYTLGH-UHFFFAOYSA-N
- SMILES: ClC1=C(C#N)SC2C=CC3C=CC=CC=3C=21
Computed Properties
- Exact Mass: 242.9909481Da
- Monoisotopic Mass: 242.9909481Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 0
- Complexity: 323
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 52Ų
Experimental Properties
- Melting Point: 142-144°C
1-Chloronaphtho2,1-bthiophene-2-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C030070-250mg |
1-Chloronaphtho[2,1-b]thiophene-2-carbonitrile |
886360-79-8 | 250mg |
$ 325.00 | 2022-06-06 | ||
| TRC | C030070-500mg |
1-Chloronaphtho[2,1-b]thiophene-2-carbonitrile |
886360-79-8 | 500mg |
$ 540.00 | 2022-06-06 | ||
| Matrix Scientific | 045715-500mg |
1-Chloronaphtho[2,1-b]thiophene-2-carbonitrile, >95% |
886360-79-8 | >95% | 500mg |
$362.00 | 2023-09-05 | |
| Matrix Scientific | 045715-1g |
1-Chloronaphtho[2,1-b]thiophene-2-carbonitrile, >95% |
886360-79-8 | >95% | 1g |
$454.00 | 2023-09-05 | |
| Matrix Scientific | 045715-5g |
1-Chloronaphtho[2,1-b]thiophene-2-carbonitrile, >95% |
886360-79-8 | >95% | 5g |
$1040.00 | 2023-09-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1434575-1g |
1-Chloronaphtho[2,1-b]thiophene-2-carbonitrile |
886360-79-8 | 95+% | 1g |
¥1789.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1434575-5g |
1-Chloronaphtho[2,1-b]thiophene-2-carbonitrile |
886360-79-8 | 95+% | 5g |
¥5796.00 | 2024-04-26 | |
| abcr | AB158807-500 mg |
1-Chloronaphtho[2,1-b]thiophene-2-carbonitrile; . |
886360-79-8 | 500 mg |
€315.00 | 2023-07-20 | ||
| abcr | AB158807-1 g |
1-Chloronaphtho[2,1-b]thiophene-2-carbonitrile; . |
886360-79-8 | 1 g |
€478.80 | 2023-07-20 | ||
| abcr | AB158807-5 g |
1-Chloronaphtho[2,1-b]thiophene-2-carbonitrile; . |
886360-79-8 | 5 g |
€1,349.00 | 2023-07-20 |
1-Chloronaphtho2,1-bthiophene-2-carbonitrile Suppliers
1-Chloronaphtho2,1-bthiophene-2-carbonitrile Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Additional information on 1-Chloronaphtho2,1-bthiophene-2-carbonitrile
Recent Advances in the Study of 1-Chloronaphtho[2,1-b]thiophene-2-carbonitrile (CAS: 886360-79-8): Synthesis, Applications, and Biological Activities
The compound 1-Chloronaphtho[2,1-b]thiophene-2-carbonitrile (CAS: 886360-79-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This heterocyclic compound, characterized by a fused naphthothiophene core with chloro and cyano functional groups, serves as a versatile intermediate in the synthesis of bioactive molecules. Recent studies have explored its role in the development of novel kinase inhibitors, antimicrobial agents, and fluorescent probes, highlighting its broad utility in medicinal chemistry and materials science.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of derivatives of 1-Chloronaphtho[2,1-b]thiophene-2-carbonitrile as selective inhibitors of cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy. The researchers employed a structure-activity relationship (SAR) approach to optimize the compound's binding affinity, resulting in derivatives with nanomolar potency against CDK4/6. These findings underscore the potential of this scaffold in the design of next-generation anticancer drugs, particularly for breast cancer and glioblastoma treatment.
In addition to its pharmacological applications, 1-Chloronaphtho[2,1-b]thiophene-2-carbonitrile has been investigated for its photophysical properties. A 2022 study in ACS Applied Materials & Interfaces reported its use as a building block for organic light-emitting diodes (OLEDs) due to its high quantum yield and tunable emission spectra. The compound's rigid, planar structure facilitates efficient π-conjugation, making it suitable for optoelectronic devices. Furthermore, its derivatives exhibited exceptional thermal stability, a key requirement for industrial applications in display technologies.
The synthetic accessibility of 1-Chloronaphtho[2,1-b]thiophene-2-carbonitrile has also been a focus of recent research. A novel one-pot synthesis method, published in Organic Letters (2023), achieved an 85% yield using palladium-catalyzed C-H activation, significantly reducing the need for hazardous reagents compared to traditional approaches. This green chemistry advancement aligns with the pharmaceutical industry's growing emphasis on sustainable manufacturing practices.
Ongoing preclinical studies are evaluating the compound's safety profile and pharmacokinetic properties, with preliminary data suggesting favorable oral bioavailability and moderate plasma protein binding. However, challenges remain in optimizing its metabolic stability, as cytochrome P450-mediated oxidation of the thiophene ring has been observed in in vitro assays. Future research directions include the development of prodrug strategies and formulation technologies to address these limitations while capitalizing on the scaffold's promising biological activities.
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